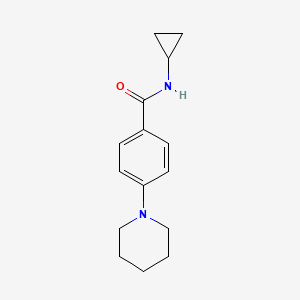
N,N-dibenzyl-3-(3-chlorophenyl)acrylamide
Overview
Description
N,N-dibenzyl-3-(3-chlorophenyl)acrylamide, also known as DBCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBCA is a member of the acrylamide family and is commonly used in the synthesis of various polymers and materials. In
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-(3-chlorophenyl)acrylamide is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has also been shown to interact with various receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,N-dibenzyl-3-(3-chlorophenyl)acrylamide can inhibit the growth of various cancer cell lines such as breast cancer and lung cancer cells. N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that N,N-dibenzyl-3-(3-chlorophenyl)acrylamide can improve cognitive function in animal models of Alzheimer's disease and can reduce the severity of symptoms in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. N,N-dibenzyl-3-(3-chlorophenyl)acrylamide is also stable under various conditions and can be stored for extended periods without degradation. However, N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has some limitations, including its low solubility in water and its potential toxicity. Researchers must take appropriate safety precautions when working with N,N-dibenzyl-3-(3-chlorophenyl)acrylamide and should use protective equipment such as gloves and goggles.
Future Directions
There are several future directions for research on N,N-dibenzyl-3-(3-chlorophenyl)acrylamide. One potential area of research is the development of novel N,N-dibenzyl-3-(3-chlorophenyl)acrylamide-based materials with unique properties such as self-healing or shape-memory. Another potential area of research is the exploration of N,N-dibenzyl-3-(3-chlorophenyl)acrylamide as a potential therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of N,N-dibenzyl-3-(3-chlorophenyl)acrylamide and its interactions with biological targets.
Scientific Research Applications
N,N-dibenzyl-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N,N-dibenzyl-3-(3-chlorophenyl)acrylamide is its use in the synthesis of various polymers and materials. N,N-dibenzyl-3-(3-chlorophenyl)acrylamide is a versatile monomer that can be polymerized using various methods such as free radical polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. The resulting polymers exhibit unique properties such as high thermal stability, good mechanical strength, and excellent solubility in various solvents.
properties
IUPAC Name |
(E)-N,N-dibenzyl-3-(3-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO/c24-22-13-7-12-19(16-22)14-15-23(26)25(17-20-8-3-1-4-9-20)18-21-10-5-2-6-11-21/h1-16H,17-18H2/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQVITBWGBUDKK-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(1,1-dimethylpropyl)-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4836578.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4836587.png)



![2-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4836606.png)
![4-({4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4836607.png)
![2-[(4-methylphenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4836635.png)
![N-(tetrahydro-2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4836637.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(5-quinoxalinylmethyl)-3-piperidinyl]methanone](/img/structure/B4836643.png)


![N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B4836666.png)
![[2-({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4836676.png)